Pyrazolo[1,5-a]pyridine-3-carboxylic acid
Overview
Description
Pyrazolo[1,5-a]pyridine-3-carboxylic acid is a useful research compound. Its molecular formula is C8H6N2O2 and its molecular weight is 162.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis Techniques and Properties : Improved methods for synthesizing pyrazolo[1,5-a]pyridine derivatives were developed, focusing on cost-effectiveness, simplicity, and reduced environmental impact. For instance, a study by Ku (2015) demonstrated an efficient synthesis method for pyrazolo[1,5-a]pyridine-5-carboxylic acid using 4-Pyridine carboxylic acid as the raw material (Ku, 2015).
Antitubercular Agents : Derivatives of pyrazolo[1,5-a]pyridine-3-carboxamide have been designed and synthesized as potent antitubercular agents. One study revealed compounds with significant in vitro potency against drug-susceptible and multidrug-resistant strains of Mycobacterium tuberculosis (Tang et al., 2015).
Fluorescent Probes for Cellular pH Monitoring : A fluorescent probe based on pyrazolo[1,5-a]pyridine was synthesized to monitor pH in cells, showing fast response, high quantum yield, and selectivity (Zhang et al., 2018).
Antimicrobial Activity : Novel pyrazolo[1,5-a]pyrimidines were synthesized and evaluated for antimicrobial activity, demonstrating potential as RNA polymerase inhibitors with significant effects against various bacterial and fungal strains (Abdallah & Elgemeie, 2022).
Antiviral Agents : Derivatives of pyrazolo[1,5-a]pyridine-4-carboxylic acids were synthesized and tested for their antiviral activity against viruses like Herpes simplex, Mayaro, and Vesicular stomatitis, showing promising results (Bernardino et al., 2007).
Bioactive Pyrazolo[1,5-a]pyrimidine Derivatives : A study focused on the synthesis and comprehensive evaluation of bioactive pyrazolo[1,5-a]pyrimidine derivatives for their antimicrobial activity and potential as inhibitors of mycobacterial ATP synthase (Sutherland et al., 2022).
Future Directions
Pyrazolo[1,5-a]pyridine-3-carboxylic acid and its derivatives have been identified as strategic compounds for optical applications . They have significant photophysical properties and have attracted a great deal of attention in material science . Their anticancer potential and enzymatic inhibitory activity could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .
Mechanism of Action
Target of Action
It’s known that this compound is a strategic compound for optical applications
Mode of Action
It’s known that the compound’s interaction with its targets involves a nucleophilic attack of the pyrazolic nitrogen to the residual carbonyl group, leading to the formation of products . The presence of electron-donating groups (EDGs) at position 7 on the fused ring improves both the absorption and emission behaviors .
Biochemical Pathways
It’s known that the compound has significant photophysical properties, suggesting it may interact with light-dependent biochemical pathways .
Result of Action
It’s known that the compound has significant photophysical properties , suggesting it may have effects on cellular processes that involve light or fluorescence.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Pyrazolo[1,5-a]pyridine-3-carboxylic acid. For instance, the compound shows good photobleaching performance when continuously excited at 365 nm with a xenon lamp . Additionally, the compound’s interaction with its targets can be influenced by pH conditions .
Properties
IUPAC Name |
pyrazolo[1,5-a]pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-8(12)6-5-9-10-4-2-1-3-7(6)10/h1-5H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRSDPDBQVZHCRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NN2C=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60383684 | |
Record name | Pyrazolo[1,5-a]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60383684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16205-46-2 | |
Record name | Pyrazolo[1,5-a]pyridine-3-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16205-46-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrazolo[1,5-a]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60383684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pyrazolo[1,5-a]pyridine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential applications of pyrazolo[1,5-a]pyridine-3-carboxylic acid derivatives in catalysis?
A1: this compound can be transformed into a series of fused non-classical N-heterocyclic carbene (NHC) ligands. [] These ligands, when complexed with palladium, demonstrate promising catalytic activity in the Suzuki–Miyaura reaction, a crucial reaction in organic synthesis for forming carbon-carbon bonds. [] This suggests potential applications in various fields requiring this type of coupling reaction.
Q2: How can the electronic properties of pyrazolo[1,5-a]pyridine-derived NHC ligands be tuned, and what is the significance of this tunability?
A2: Research indicates that modifying the substituents on the aryl group of pyrazolo[1,5-a]pyridine-derived NHC ligands can influence their electron-donating ability. [] This was determined by measuring the CO stretching frequencies of corresponding rhodium dicarbonyl complexes. [] The ability to tune the electronic properties of NHC ligands is crucial for optimizing their catalytic performance in various reactions.
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